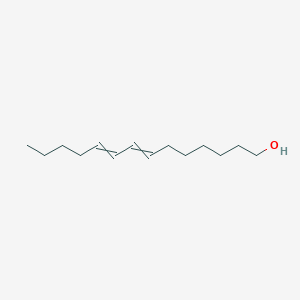
Tetradeca-7,9-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradeca-7,9-dien-1-ol is an organic compound belonging to the class of long-chain fatty alcohols. It is characterized by the presence of two double bonds located at the 7th and 9th positions of the tetradecane chain. This compound is known for its role in various biological and chemical processes, including its use as a pheromone in certain insect species.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetradeca-7,9-dien-1-ol typically involves the use of acylation reactions. One common method includes the acylation of (9Z,12E)-tetradeca-9,12-diene-1-ol with acetic anhydride in the presence of pyridine in tetrahydrofuran . This reaction yields the corresponding acetate, which can then be hydrolyzed to obtain the desired alcohol.
Industrial Production Methods
Industrial production of this compound often involves large-scale acylation and hydrolysis processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The compound is typically produced in bulk for use in various applications, including as a pheromone in pest control.
Chemical Reactions Analysis
Types of Reactions
Tetradeca-7,9-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Tetradeca-7,9-dienal and tetradeca-7,9-dienoic acid.
Reduction: Tetradecan-1-ol.
Substitution: Tetradeca-7,9-dienyl halides and esters.
Scientific Research Applications
Tetradeca-7,9-dien-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Functions as a pheromone in certain insect species, aiding in the study of insect behavior and pest control.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Employed in the production of fragrances, flavors, and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Tetradeca-7,9-dien-1-ol involves its interaction with specific molecular targets and pathways. As a pheromone, it binds to olfactory receptors in insects, triggering behavioral responses such as mating or aggregation. In biological systems, it may interact with cellular membranes and enzymes, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
9,12-Tetradecadien-1-ol: Another long-chain fatty alcohol with double bonds at the 9th and 12th positions.
Tetradeca-9,12-dienyl acetate: An acetate derivative of Tetradeca-7,9-dien-1-ol, used as a pheromone.
Uniqueness
This compound is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Its role as a pheromone and its potential therapeutic applications set it apart from other similar compounds.
Properties
CAS No. |
72648-92-1 |
|---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
tetradeca-7,9-dien-1-ol |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-8,15H,2-4,9-14H2,1H3 |
InChI Key |
TYMWFDIDOWUYRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC=CCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


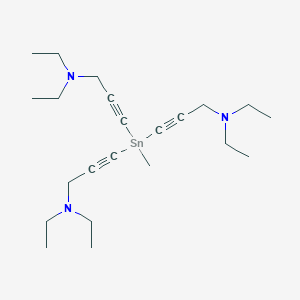
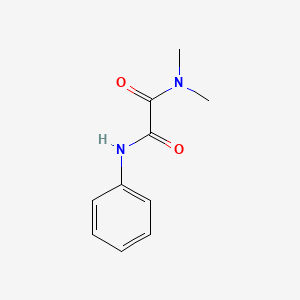
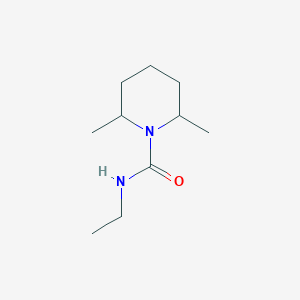
![8-Hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14462701.png)
![1-Butene, 1,1,2,3,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-](/img/structure/B14462710.png)
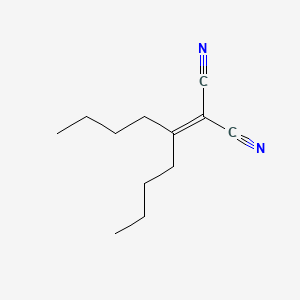
![tert-Butyl(dimethyl)[(3-phenylprop-2-en-1-yl)oxy]silane](/img/structure/B14462721.png)
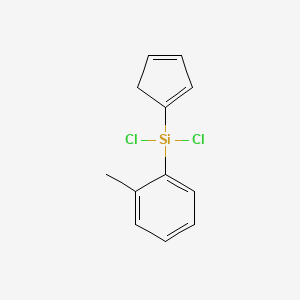

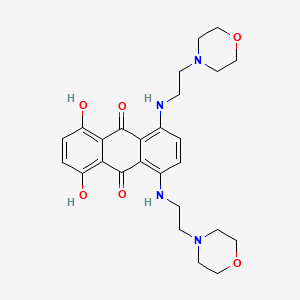
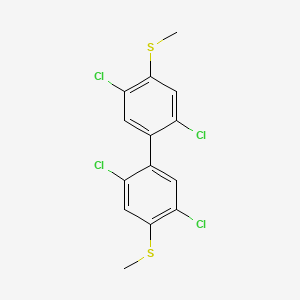
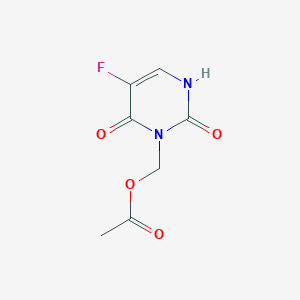

![2,7-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cycloheptan-1-one](/img/structure/B14462755.png)
